3-Fluoro-4-methoxycinnamic acid

Description

BenchChem offers high-quality 3-Fluoro-4-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

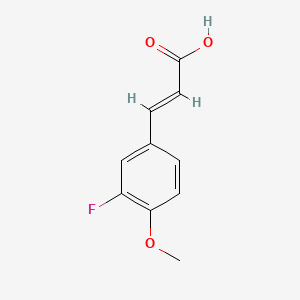

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZYEBQHWQTZKA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-85-9 | |

| Record name | 3'-Fluoro-4'-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-fluoro-4'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-Fluoro-4-methoxycinnamic Acid

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed exploration of the potential mechanism of action of 3-Fluoro-4-methoxycinnamic acid. Given the limited direct research on this specific molecule, this guide synthesizes information from structurally related cinnamic acid derivatives to propose a scientifically grounded hypothesis of its biological activity.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in a variety of plants, fruits, and vegetables.[1] These molecules have garnered significant interest in the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antidiabetic, and neuroprotective effects.[2] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, lends itself to diverse chemical modifications, resulting in a wide array of bioactive compounds.[1] The nature and position of substituents on the phenyl ring play a crucial role in determining the specific biological efficacy of these derivatives.[3]

This guide focuses on 3-Fluoro-4-methoxycinnamic acid, a synthetic derivative. While direct studies on its mechanism of action are not extensively available, its structural similarity to well-researched compounds like p-methoxycinnamic acid and ferulic acid allows for a reasoned postulation of its biological targets and signaling pathways.

Extrapolating from Structurally Related Compounds: A Mechanistic Investigation

To understand the likely mechanism of action of 3-Fluoro-4-methoxycinnamic acid, it is essential to examine the established biological activities of its close analogs.

p-Methoxycinnamic Acid (p-MCA): Insights into Antidiabetic and Anti-inflammatory Actions

p-Methoxycinnamic acid (p-MCA), which differs from our target molecule only by the absence of a fluorine atom at the 3-position, has demonstrated significant therapeutic potential.

-

Antidiabetic Effects: Studies have shown that p-MCA can influence insulin secretion from pancreatic β-cells.[4] The proposed mechanism involves the modulation of ion channels, specifically by increasing the influx of intracellular calcium ([Ca2+]i) through L-type calcium channels.[4] This influx is a critical step in the signaling cascade that leads to insulin release. Furthermore, p-MCA has been observed to increase hepatic glycogen storage, suggesting an impact on glucose metabolism in the liver.[4] It is also considered a safer alternative to some conventional diabetes medications as it does not appear to induce hypoglycemia.[4]

-

Anti-inflammatory and Antifungal Properties: p-MCA has been shown to exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[5] Its mechanism in fungal keratitis has been linked to the Mincle signaling pathway.[5] The antifungal action of p-MCA involves the inhibition of fungal cell wall synthesis and disruption of cell membrane permeability.[5] In colon carcinogenesis models, p-MCA has been shown to reduce the expression of inflammatory markers like iNOS and COX-2, and the nuclear translocation of the transcription factor NF-κB.[6]

Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid): A Focus on Glycemic Control

Ferulic acid, which has a hydroxyl group at the 4-position and a methoxy group at the 3-position, provides further clues. The key difference from 3-Fluoro-4-methoxycinnamic acid is the substituent at the 3-position (methoxy vs. fluoro). Ferulic acid has been shown to improve glycemic control by suppressing blood glucose and increasing plasma insulin levels in diabetic models.[7] Its mechanism is attributed to the elevation of glucokinase activity and the production of hepatic glycogen.[7]

Proposed Mechanism of Action for 3-Fluoro-4-methoxycinnamic Acid

Based on the established mechanisms of its structural analogs, we can propose a putative mechanism of action for 3-Fluoro-4-methoxycinnamic acid. The presence of the methoxy group at the 4-position suggests that it may retain some of the antidiabetic and anti-inflammatory properties observed in p-MCA and ferulic acid. The introduction of a fluorine atom at the 3-position is a key modification that could modulate its activity.

The high electronegativity of the fluorine atom can alter the electron distribution of the phenyl ring, potentially influencing the molecule's binding affinity to its biological targets. It is plausible that 3-Fluoro-4-methoxycinnamic acid interacts with similar signaling pathways as its analogs.

Putative Signaling Pathways

The following diagram illustrates the potential signaling pathways that 3-Fluoro-4-methoxycinnamic acid might modulate, based on the known actions of related cinnamic acid derivatives.

Caption: Putative signaling pathways of 3-Fluoro-4-methoxycinnamic acid.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Insulin Secretion Assay in Pancreatic Beta-Cells

This protocol is designed to determine if 3-Fluoro-4-methoxycinnamic acid stimulates insulin secretion in a pancreatic beta-cell line (e.g., INS-1).

Methodology:

-

Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the INS-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to attach for 48 hours.

-

Pre-incubation: Gently wash the cells twice with Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C.

-

Stimulation: Discard the pre-incubation buffer and add fresh KRBB containing 16.7 mM glucose (stimulatory concentration) along with varying concentrations of 3-Fluoro-4-methoxycinnamic acid (e.g., 1, 10, 50, 100 µM). Include a positive control (e.g., Glibenclamide) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion levels to the total protein content of the cells in each well.

NF-κB Activation Assay in Macrophages

This protocol aims to investigate the effect of 3-Fluoro-4-methoxycinnamic acid on the activation of the NF-κB signaling pathway in a macrophage cell line (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with different concentrations of 3-Fluoro-4-methoxycinnamic acid for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce NF-κB activation.

-

Nuclear Extraction: Prepare nuclear extracts from the cells using a nuclear extraction kit according to the manufacturer's protocol.

-

Western Blot Analysis:

-

Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.

-

-

Data Analysis: Quantify the band intensities using densitometry software.

Quantitative Data Summary

The following table summarizes the reported biological activities of cinnamic acid derivatives that are structurally related to 3-Fluoro-4-methoxycinnamic acid. This data provides a benchmark for the expected potency of the target compound.

| Compound | Biological Activity | Cell Line/Model | IC50/Effective Concentration | Reference |

| p-Methoxycinnamic acid | Insulin Secretion | Rat pancreatic β-cells (INS-1) | Stimulatory effect observed | [4] |

| p-Methoxycinnamic acid | Anti-inflammatory | DMH-induced rat colon carcinogenesis | 40 mg/kg b.wt. | [6] |

| Ferulic acid | Antidiabetic | C57BL/KsJ-db/db diabetic mice | 0.05 g/kg/day | [7] |

| 3,4-Dihydroxycinnamic acid | Anticancer | Human breast cancer (MDA-MB-468) | 40.35% cell viability with La-based MOF | [8] |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 3-Fluoro-4-methoxycinnamic acid is currently lacking, a strong hypothesis can be formulated based on the well-documented biological activities of its structural analogs. It is proposed that this compound may exhibit both antidiabetic and anti-inflammatory properties, potentially through the modulation of calcium channels and the NF-κB signaling pathway. The introduction of the fluorine atom could enhance its potency and pharmacokinetic profile, making it a promising candidate for further investigation.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies as outlined in this guide. Determining the specific molecular targets and elucidating the precise signaling cascades will be crucial for the development of 3-Fluoro-4-methoxycinnamic acid as a potential therapeutic agent.

References

-

Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central.

-

Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI.

-

Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC.

-

3-Fluoro-4-methoxycinnamic acid | 713-85-9. Biosynth.

-

The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. PubMed.

-

3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.

-

4-methoxycinnamic acid, 830-09-1. The Good Scents Company.

-

3-Fluoro-4-methoxycinnamic acid. Luminix Health.

-

3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells. PubMed.

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

-

Cinnamic acid improves insulin sensitivity in prediabetic mice through branched-chain amino acid metabolic reprogramming. PMC.

-

CN108863773A - The preparation method of 3- methoxy cinnamic acid. Google Patents.

-

Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO.

-

Mechanism of action of hydroxycinnamic acid derivatives and commercial... ResearchGate.

-

Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. NIH.

-

SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS.

-

(PDF) Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction. ResearchGate.

-

Determination and Pharmacokinetic Profiles of Four Active Components From Scrophularia ningpoensis Hemsl. in Rats. Frontiers.

-

(PDF) 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. ResearchGate.

-

Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. PubMed.

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.

-

Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. PubMed.

-

Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. PMC.

-

Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]

- 5. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 3-Fluoro-4-methoxycinnamic acid

An In-depth Technical Guide to the Safe Handling of 3-Fluoro-4-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Fluoro-4-methoxycinnamic acid. As a substituted cinnamic acid derivative, this compound is of increasing interest in medicinal chemistry and materials science. A thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets of analogous compounds and relevant chemical literature to provide a robust framework for risk assessment and management.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While specific experimental data for 3-Fluoro-4-methoxycinnamic acid is not extensively published, we can infer its properties from closely related analogs like 4-methoxycinnamic acid and other fluorinated aromatic carboxylic acids.

Table 1: Physicochemical Properties of 3-Fluoro-4-methoxycinnamic Acid and Related Compounds

| Property | 3-Fluoro-4-methoxycinnamic acid | 4-Methoxycinnamic acid | Notes |

| CAS Number | 713-85-9 | 830-09-1 | Unique numerical identifier. |

| Molecular Formula | C₁₀H₉FO₃ | C₁₀H₁₀O₃ | Provides elemental composition. |

| Molecular Weight | 196.18 g/mol | 178.18 g/mol | Influences reactivity and stoichiometry. |

| Appearance | White to off-white solid | White to off-white solid | Typical for this class of compounds. |

| Melting Point | Not explicitly reported | 173-175 °C | Fluorination may alter the melting point. |

| Solubility | Expected to be sparingly soluble in water | Insoluble in water | Generally soluble in organic solvents. |

Hazard Identification and GHS Classification

Based on the GHS classifications of 4-methoxycinnamic acid, 4-hydroxycinnamic acid, and 4-chloro-2-fluoro-3-methoxycinnamic acid, 3-Fluoro-4-methoxycinnamic acid is anticipated to be classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting.

Risk Assessment and Mitigation

A systematic approach to risk assessment is crucial before commencing any work with 3-Fluoro-4-methoxycinnamic acid. The following decision-making workflow provides a structured approach to identifying and mitigating risks.

Caption: Risk assessment and mitigation workflow for handling 3-Fluoro-4-methoxycinnamic acid.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the cornerstone of laboratory safety when working with powdered chemical reagents.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Fluoro-4-methoxycinnamic acid:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use.

-

Skin Protection: A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Engineering Controls

-

Ventilation: All handling of powdered 3-Fluoro-4-methoxycinnamic acid should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents, as these are incompatible with many organic compounds.

Experimental Workflow: A Representative Synthetic Application

3-Fluoro-4-methoxycinnamic acid can be utilized as a precursor in the synthesis of more complex molecules, such as azido compounds. The following diagram illustrates a generalized workflow for a reaction involving this compound.

Caption: Generalized experimental workflow for a synthetic application of 3-Fluoro-4-methoxycinnamic acid.

Stability and Reactivity

-

Stability: 3-Fluoro-4-methoxycinnamic acid is expected to be stable under normal laboratory conditions.

-

Reactivity: As a carboxylic acid, it can react with bases to form salts. The double bond can undergo addition reactions, and the aromatic ring can participate in electrophilic substitution, although the existing substituents will direct the position of further substitution. The synthesis of carboxylic acids can be achieved through the oxidation of primary alcohols or the carboxylation of Grignard reagents.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂). A study on the thermal decomposition of 4-methoxycinnamic acid indicated that it occurs in the temperature range of 100°C to 400°C and is accompanied by decarbonylation, decarboxylation, and dehydration.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention if the individual feels unwell.

Spill Response

-

Minor Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid generating dust.

-

Gently sweep the solid material into a suitable container for disposal.

-

-

Major Spills:

-

Evacuate the area and restrict access.

-

Contact your institution's environmental health and safety department.

-

Conclusion

3-Fluoro-4-methoxycinnamic acid is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. The primary risks of skin, eye, and respiratory irritation can be effectively mitigated through the consistent use of personal protective equipment, appropriate engineering controls, and adherence to established safe laboratory practices. A thorough understanding of the information presented in this guide will empower researchers to work safely and effectively with this compound.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet for 3-Hydroxy-4-Methoxycinnamic Acid, 97%, Predominantly Trans. [Link]

- Carl Roth. (n.d.).

Methodological & Application

Synthesis of 3-Fluoro-4-methoxycinnamic Acid: A Detailed Guide for Chemical Researchers

This document provides a comprehensive technical guide for the synthesis of 3-Fluoro-4-methoxycinnamic acid, a valuable intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of viable synthetic routes, detailed experimental protocols, and the underlying chemical principles. We will delve into the Knoevenagel condensation, the Perkin reaction, and the Mizoroki-Heck reaction, providing a comparative analysis to inform your selection of the most suitable method for your research needs.

Introduction

3-Fluoro-4-methoxycinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. The presence of the fluoro and methoxy groups on the phenyl ring of the target molecule can significantly influence its physicochemical properties and biological activity. The selection of an appropriate synthetic strategy is paramount to achieving high yields and purity. This guide will provide the necessary details to enable researchers to confidently synthesize this compound.

Comparative Overview of Synthetic Strategies

The synthesis of 3-Fluoro-4-methoxycinnamic acid can be approached through several established organic reactions. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory equipment. Below is a summary of the most common and effective methods.

| Synthetic Method | Starting Materials | Typical Yields | Key Advantages | Key Disadvantages |

| Knoevenagel Condensation | 3-Fluoro-4-methoxybenzaldehyde, Malonic acid | 75-95% | High yields, relatively mild conditions, readily available starting materials. | Use of pyridine and piperidine can be undesirable. |

| Perkin Reaction | 3-Fluoro-4-methoxybenzaldehyde, Acetic anhydride, Sodium acetate | 40-60% | Utilizes inexpensive reagents. | Requires high temperatures, longer reaction times, and can produce side products.[2][3] |

| Mizoroki-Heck Reaction | 3-Bromo-4-fluoroanisole, Acrylic acid | 60-85% | Good functional group tolerance, high stereoselectivity for the trans-isomer.[4] | Requires a palladium catalyst and a suitable ligand, which can be costly. |

Method 1: Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for the synthesis of α,β-unsaturated acids from aldehydes and active methylene compounds, such as malonic acid. The reaction is typically catalyzed by a weak base, such as an amine.[5]

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the deprotonation of malonic acid by a base (piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-fluoro-4-methoxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration, often facilitated by a solvent like pyridine, to yield the α,β-unsaturated dicarboxylic acid intermediate. Subsequent decarboxylation upon heating affords the final product, 3-Fluoro-4-methoxycinnamic acid.

Diagram of the Knoevenagel Condensation Workflow

Caption: Key steps in the Perkin reaction mechanism.

Detailed Experimental Protocol (Adapted)

This is a general procedure for the Perkin reaction adapted for the synthesis of 3-Fluoro-4-methoxycinnamic acid. [6][7] Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

In a round-bottom flask, place 3-fluoro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (0.8 equivalents).

-

Fit the flask with an air condenser and heat the mixture in an oil bath at 160-180°C for 4-5 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker of water while still warm.

-

Add a saturated solution of sodium carbonate to the mixture until it is alkaline, which will dissolve the cinnamic acid as its sodium salt.

-

Filter the solution to remove any insoluble byproducts.

-

Transfer the filtrate to a clean beaker and slowly add concentrated hydrochloric acid with stirring until the solution is acidic and the product precipitates.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Method 3: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. [8]This method is highly effective for the synthesis of trans-cinnamic acid derivatives.

Reaction Mechanism

The catalytic cycle of the Heck reaction involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-4-fluoroanisole) to form a Pd(II) intermediate.

-

Alkene Coordination and Insertion: Acrylic acid coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Aryl bond.

-

Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

Diagram of the Mizoroki-Heck Reaction Workflow

Caption: General workflow for the Mizoroki-Heck synthesis of 3-Fluoro-4-methoxycinnamic acid.

Detailed Experimental Protocol (Adapted)

This is a general procedure for the Mizoroki-Heck reaction adapted for the synthesis of 3-Fluoro-4-methoxycinnamic acid.

Materials:

-

3-Bromo-4-fluoroanisole (or 3-iodo-4-fluoroanisole)

-

Acrylic acid

-

Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

-

A suitable phosphine ligand (e.g., triphenylphosphine)

-

A base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a reaction vessel, add 3-bromo-4-fluoroanisole (1 equivalent), acrylic acid (1.2 equivalents), the palladium catalyst (e.g., 1-5 mol%), the ligand (if required), and the base (2-3 equivalents).

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and acidify with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization of 3-Fluoro-4-methoxycinnamic Acid

The identity and purity of the synthesized 3-Fluoro-4-methoxycinnamic acid should be confirmed by standard analytical techniques.

-

Melting Point: The reported melting point is 227-230°C. [9]* ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the methoxy group protons. The coupling constants between the vinylic protons will confirm the trans stereochemistry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the double bond, the aromatic carbons (with C-F coupling), and the methoxy carbon.

-

FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-O and C-F stretches.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (196.18 g/mol ). [10]

Safety Precautions

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

3-Fluoro-4-methoxybenzaldehyde: May cause skin, eye, and respiratory irritation. [1] * Pyridine and Piperidine: These are toxic and flammable. Avoid inhalation and skin contact.

-

Acetic Anhydride: Corrosive and causes severe burns. Handle with extreme care.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Troubleshooting

-

Low Yield in Knoevenagel Condensation: Ensure that the reaction is heated for a sufficient amount of time to allow for complete reaction and decarboxylation. The purity of the starting aldehyde is also crucial.

-

Low Yield in Perkin Reaction: The use of anhydrous sodium acetate is critical, as moisture can deactivate the catalyst. High temperatures and prolonged reaction times are often necessary.

-

Low Yield in Heck Reaction: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. Optimization of these parameters may be necessary. The purity of the aryl halide is also important.

Conclusion

This guide has provided a detailed overview of three robust methods for the synthesis of 3-Fluoro-4-methoxycinnamic acid. The Knoevenagel condensation offers a high-yield and straightforward approach. The Perkin reaction, while requiring more stringent conditions, utilizes readily available and inexpensive reagents. The Mizoroki-Heck reaction provides excellent stereoselectivity for the desired trans-isomer. By understanding the principles and protocols outlined herein, researchers can confidently synthesize this valuable compound for their scientific endeavors.

References

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-Methoxycinnamic Acid. PubChem. [Link]

-

Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]

-

Perkin reaction. Wikipedia. [Link]

-

Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare. [Link]

-

Perkin Reaction Mechanism. BYJU'S. [Link]

-

3-Hydroxy-4-methoxycinnamic acid. NIST WebBook. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Preparation of cinnamic acid (Perkin condensation). ChemIQ Soc. [Link]

-

3-Fluoro-p-anisaldehyde. PubChem. [Link]

-

A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

-

Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... ResearchGate. [Link]

-

13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. ResearchGate. [Link]

-

Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. [Link]

-

Mass spectrum of 3-Hydroxy-4-methoxycinnamic acid (isoferulic acid). ResearchGate. [Link]

-

I - Preparation of 3-fluoro-4-methoxy-cinnamic acid. PrepChem.com. [Link]

-

3-Hydroxy-4-methoxycinnamic acid. NIST WebBook. [Link]

-

The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. [Link]

-

Heck Reaction—State of the Art. Semantic Scholar. [Link]

-

Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid. YouTube. [Link]

-

NOTE Perkin Reactions under Microwave Irradiation. Indian Journal of Chemistry. [Link]

-

Table of Contents. The Royal Society of Chemistry. [Link]

-

Intro to Organometallics: The Heck Reaction. Odinity. [Link]

-

Cinnamic acid derivatives. The Pharma Innovation Journal. [Link]

-

IR spectrum of 4-hydroxy-3-methoxycinnamic acid. ResearchGate. [Link]

-

Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society. [Link]

-

Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central. [Link]

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. [Link]

-

A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. ResearchGate. [Link]

Sources

- 1. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. fishersci.com [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. biosynth.com [biosynth.com]

detailed protocol for 3-Fluoro-4-methoxycinnamic acid synthesis

An Application Note and Protocol for the Synthesis of 3-Fluoro-4-methoxycinnamic acid

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that serve as crucial precursors and structural motifs in a vast array of biologically active molecules and materials.[1][2] Their applications span pharmaceuticals, cosmetics, and agrochemicals, owing to the versatile reactivity of the α,β-unsaturated carboxylic acid functionality.[3][4] The strategic placement of substituents, such as fluoro and methoxy groups, on the phenyl ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making derivatives like 3-Fluoro-4-methoxycinnamic acid valuable building blocks in drug discovery and medicinal chemistry.[5] This document provides a detailed, field-proven protocol for the synthesis of 3-Fluoro-4-methoxycinnamic acid via the Doebner modification of the Knoevenagel condensation.

Scientific Principle: The Doebner-Knoevenagel Condensation

The synthesis of cinnamic acids from aromatic aldehydes is classically achieved through condensation reactions like the Perkin reaction or the Knoevenagel condensation.[2][6][7] This protocol employs the Doebner modification of the Knoevenagel condensation, a robust and high-yielding method that involves the reaction of an aldehyde with malonic acid.[8][9]

The reaction proceeds through several key mechanistic steps:

-

Enolate Formation: The reaction is catalyzed by a weak base, typically a combination of pyridine (acting as both solvent and base) and a catalytic amount of a stronger secondary amine like piperidine.[10] Piperidine deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.

-

Nucleophilic Addition: The generated enolate attacks the electrophilic carbonyl carbon of the 3-Fluoro-4-methoxybenzaldehyde, forming a β-hydroxy dicarboxylic acid intermediate (an aldol-type adduct).

-

Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Upon heating, the β-carboxylic acid group is eliminated as carbon dioxide, a process facilitated by the pyridine solvent, to yield the final product, 3-Fluoro-4-methoxycinnamic acid.[9]

This one-pot condensation and decarboxylation sequence is highly efficient for producing α,β-unsaturated carboxylic acids from a wide range of aldehydes.[3][9]

Visualized Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. bepls.com [bepls.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Application Notes & Protocols: Investigating 3-Fluoro-4-methoxycinnamic Acid in Drug Discovery

Abstract

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating a wide spectrum of pharmacological activities.[1] This guide focuses on 3-Fluoro-4-methoxycinnamic acid , a compound of significant interest due to the strategic incorporation of a fluorine atom—a common tactic in modern drug design to enhance molecular properties.[2][3] While direct biological data on this specific molecule is emerging, its structural similarity to potent agents like 4-methoxycinnamic acid provides a strong rationale for its investigation.[4] This document serves as a comprehensive guide for researchers, providing the scientific basis for exploring its potential and offering detailed, validated protocols for initial screening in anticancer, enzyme inhibition, and antimicrobial research.

Introduction: Rationale for Investigation

The cinnamic acid framework is a recurring motif in natural products and synthetic compounds with therapeutic value. The drug discovery process often involves the strategic modification of such known scaffolds to improve efficacy, selectivity, and pharmacokinetic profiles. The subject of this guide, 3-Fluoro-4-methoxycinnamic acid, is a prime candidate for investigation based on the established bioactivity of its parent structures and the predictable influence of its unique substituents.

The Cinnamic Acid Backbone: A Foundation of Bioactivity

The core cinnamic acid structure is associated with a diverse range of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. Its derivatives, such as 3,4,5-trimethoxycinnamic acid (TMCA), are considered valuable starting points for developing therapeutic agents against various diseases.[1]

The Role of the 4-Methoxy Group

The 4-methoxy substitution is a known modulator of activity. For instance, 4-methoxycinnamic acid has been shown to inhibit the enzyme tyrosinase, making it a compound of interest in dermatology and for treating hyperpigmentation.[4] This suggests that 3-Fluoro-4-methoxycinnamic acid may retain or enhance this inhibitory capability.

Strategic Fluorination: Enhancing "Drug-Likeness"

The introduction of fluorine is a cornerstone of modern medicinal chemistry.[2][3] Its unique properties—small size, high electronegativity, and the strength of the C-F bond—can profoundly and beneficially alter a molecule's profile.[5]

-

Metabolic Stability: The C-F bond is more resistant to metabolic cleavage than a C-H bond. Placing fluorine at a potential site of metabolism can block oxidative pathways, thereby increasing the compound's half-life and bioavailability.[6][7]

-

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with target proteins through novel hydrogen bonds or dipole interactions.[2][8]

-

Physicochemical Properties: Fluorination can modulate a molecule's acidity (pKa) and lipophilicity, which affects its solubility, membrane permeability, and overall pharmacokinetic profile.[9][10]

By combining the cinnamic acid scaffold with these key substituents, we hypothesize that 3-Fluoro-4-methoxycinnamic acid is a high-potential candidate for screening and development.

Compound Handling and Preparation

Proper handling and solubilization are critical for obtaining reproducible and reliable experimental data.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₃ | N/A |

| Molecular Weight | 196.18 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, Ethanol, Methanol | Assumed based on analogues |

| Storage | Store at -20°C for long-term stability | N/A |

Protocol: Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution in a non-aqueous solvent like DMSO is essential for preventing microbial contamination and maintaining compound integrity. Serial dilutions in aqueous media are then performed for specific assays to minimize solvent toxicity to cells or enzymes.

-

Materials:

-

3-Fluoro-4-methoxycinnamic acid (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance and precision pipettes

-

-

Procedure:

-

Aseptically weigh a precise amount of 3-Fluoro-4-methoxycinnamic acid powder (e.g., 5 mg).

-

Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

-

Calculation Example (for 10 mM):

-

Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

-

Volume (L) = 0.005 g / (196.18 g/mol * 0.010 mol/L) = 0.00255 L = 2.55 mL

-

-

Add the calculated volume of DMSO to the vial containing the powder.

-

Vortex or sonicate at room temperature until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. For immediate use in assays, dilute fresh working solutions in the appropriate assay buffer or cell culture medium. Note: The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced artifacts.

-

Proposed Screening Protocols

The following protocols are foundational assays to establish the primary bioactivity profile of 3-Fluoro-4-methoxycinnamic acid.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[11] It measures the metabolic activity of mitochondrial reductase enzymes in living cells, which convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, making this a robust method for screening the cytotoxic effects of novel compounds on cancer cell lines.[12] Many cinnamic acid derivatives have shown promise as anticancer agents.[13][14]

Workflow Diagram:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Preparation: Prepare a series of 2-fold dilutions of the 3-Fluoro-4-methoxycinnamic acid stock solution in complete cell culture medium. A typical concentration range for initial screening is from 100 µM down to 0.1 µM.

-

Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[11]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol: Enzyme Inhibition (Mushroom Tyrosinase Assay)

Scientific Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for cosmetic skin lightening and treating hyperpigmentation disorders.[15] Given that 4-methoxycinnamic acid is a known tyrosinase inhibitor, this assay is a logical step to determine if the fluorinated analogue possesses similar or enhanced activity.[4] The assay measures the enzymatic conversion of L-DOPA to the colored product dopachrome, which can be monitored spectrophotometrically. A reduction in the rate of color formation indicates enzyme inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

-

Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.

-

Substrate Solution: Prepare a solution of L-DOPA in phosphate buffer.

-

Test Compound: Prepare serial dilutions of 3-Fluoro-4-methoxycinnamic acid in buffer.

-

Positive Control: Prepare a solution of Kojic acid, a known tyrosinase inhibitor.[15]

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: 20 µL of test compound dilution + 50 µL of tyrosinase solution.

-

Enzyme Control Wells: 20 µL of buffer + 50 µL of tyrosinase solution.

-

Positive Control Wells: 20 µL of Kojic acid solution + 50 µL of tyrosinase solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to all wells to start the reaction.[16]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at ~475-510 nm every minute for 30-60 minutes.[15][16]

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = ((Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control) * 100

-

Plot % Inhibition against compound concentration to determine the IC₅₀ value.

-

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Scientific Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of a compound that prevents the visible growth of a bacterium after overnight incubation.[18] This assay is essential for discovering new antibacterial agents, a field where cinnamic acid derivatives have shown activity.

Step-by-Step Methodology:

-

Reagent and Culture Preparation:

-

Medium: Prepare sterile Mueller-Hinton Broth (MHB).[19]

-

Bacterial Inoculum: Grow a bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) to the logarithmic phase. Dilute the culture in MHB to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Plate Preparation:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of a 2x concentrated solution of 3-Fluoro-4-methoxycinnamic acid to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[20] Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculation: Add the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[20]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17]

-

MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed. This can be confirmed by reading the optical density at 600 nm.

Advanced Characterization and Drug Discovery Workflow

A "hit" from the initial screens is just the beginning. The following workflow illustrates the logical progression from a primary hit to a potential drug candidate.

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.brighton.ac.uk [research.brighton.ac.uk]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Medicine Reports [spandidos-publications.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. protocols.io [protocols.io]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes & Protocols: 3-Fluoro-4-methoxycinnamic Acid in Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Cinnamic Acids in Drug Discovery

The cinnamic acid scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant therapeutic potential.[1] These molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

This guide focuses on a particularly promising, yet underexplored derivative: 3-Fluoro-4-methoxycinnamic acid . The introduction of a fluorine atom at the C3 position and a methoxy group at the C4 position is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atom can enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[5] The methoxy group, a common feature in many bioactive natural products, can also influence receptor binding and metabolic pathways.

While extensive research has been conducted on related compounds like p-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, this document serves as a forward-looking guide for researchers. It extrapolates from the known bioactivities of the broader cinnamic acid class to propose specific, high-potential applications for 3-Fluoro-4-methoxycinnamic acid and provides detailed protocols for its synthesis, derivatization, and biological evaluation.

Part 1: Core Applications & Mechanistic Rationale

Based on the established activities of structurally related cinnamic acid derivatives, we propose three primary avenues of investigation for 3-Fluoro-4-methoxycinnamic acid:

-

As a Scaffold for Novel Anticancer Agents: Cinnamic acid derivatives have shown promise in inhibiting cancer cell proliferation and metastasis.[2] The unique electronic profile of 3-Fluoro-4-methoxycinnamic acid makes it an excellent candidate for developing inhibitors of key oncogenic signaling pathways.

-

Development of Enzyme Inhibitors: The cinnamic acid core is a known inhibitor of various enzymes, including tyrosinase and cholinesterases.[6][7] The fluoro and methoxy substituents can be exploited to achieve high-affinity and selective inhibition of disease-relevant enzymes.

-

As a Precursor for Novel Antimicrobial Agents: The cinnamic acid backbone has been utilized in the synthesis of compounds with antibacterial and antifungal properties.[4][5] Derivatization of the carboxylic acid moiety can lead to novel antimicrobial candidates.

Anticancer Applications: Targeting Proliferation and Metastasis

Rationale: Methoxylated cinnamic acid esters have demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells by modulating the MAPK/ERK signaling pathway.[2] It is hypothesized that 3-Fluoro-4-methoxycinnamic acid and its derivatives can be developed as potent anticancer agents. The fluorine atom may enhance the binding affinity to target proteins within these pathways.

Proposed Mechanism of Action: The proposed workflow involves synthesizing a library of 3-Fluoro-4-methoxycinnamic acid amides and esters to screen for cytotoxicity against various cancer cell lines. Promising candidates would then be investigated for their ability to induce apoptosis and inhibit cell migration.

Workflow for Anticancer Drug Discovery

Caption: A logical workflow for the discovery of anticancer agents derived from 3-Fluoro-4-methoxycinnamic acid.

Enzyme Inhibition: A Focus on Tyrosinase

Rationale: p-Methoxycinnamic acid is a known inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis and a target for treating hyperpigmentation disorders.[6] The electronegativity of the fluorine atom in 3-Fluoro-4-methoxycinnamic acid could potentially enhance its interaction with the enzyme's active site.

Proposed Inhibition Mechanism: It is proposed that 3-Fluoro-4-methoxycinnamic acid acts as a competitive or non-competitive inhibitor of tyrosinase. This can be determined through kinetic studies.

Tyrosinase Inhibition Pathway

Caption: Proposed competitive inhibition of tyrosinase by 3-Fluoro-4-methoxycinnamic acid.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of 3-Fluoro-4-methoxycinnamic Acid

This protocol is adapted from a known procedure for the Knoevenagel condensation.[8][9]

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine 3-Fluoro-4-methoxybenzaldehyde (1.5 g) and malonic acid (2.08 g) in 5 mL of pyridine.

-

Gently warm the mixture while stirring until a clear solution is obtained.

-

Add piperidine (0.4 mL) to the solution.

-

Heat the reaction mixture to 80°C for 1 hour, then increase the temperature to reflux for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 50 mL of cold water.

-

Acidify the aqueous mixture by slowly adding 5 mL of concentrated HCl. A solid precipitate should form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the crude material from a mixture of THF and water to yield pure 3-Fluoro-4-methoxycinnamic acid.

Expected Outcome: A white to off-white crystalline solid. The yield should be approximately 1.7 g.[8]

Protocol 2.2: Synthesis of a 3-Fluoro-4-methoxycinnamic Acid Amide Derivative

This protocol describes a general procedure for amide coupling using a standard coupling agent like EDC/HOBt.

Materials:

-

3-Fluoro-4-methoxycinnamic acid

-

A primary or secondary amine (e.g., benzylamine)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 3-Fluoro-4-methoxycinnamic acid (1 equivalent) in DMF.

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Protocol 2.3: In Vitro Tyrosinase Inhibition Assay

This protocol is designed to determine the IC₅₀ value of 3-Fluoro-4-methoxycinnamic acid against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

Phosphate buffer (pH 6.8)

-

3-Fluoro-4-methoxycinnamic acid (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3-Fluoro-4-methoxycinnamic acid and create a series of dilutions.

-

In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Analysis: The inhibition kinetics can be further analyzed using Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[10]

Part 3: Data Presentation & Expected Results

Quantitative data from screening a library of derivatives should be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for 3-Fluoro-4-methoxycinnamic Acid Derivatives

| Compound ID | Derivative Type | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| FMCA-01 | Parent Acid | >100 | >100 |

| FMCA-02 | Benzyl Amide | 25.3 | 32.1 |

| FMCA-03 | Ethyl Ester | 58.7 | 75.4 |

| FMCA-04 | Phenyl Amide | 15.8 | 21.9 |

| Doxorubicin | Control | 0.8 | 1.2 |

This structured data allows for the rapid identification of structure-activity relationships (SAR) and the selection of lead compounds for further development.

Conclusion and Future Directions

3-Fluoro-4-methoxycinnamic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides a strong foundation for creating compounds with enhanced biological activity and favorable pharmacokinetic properties. The protocols outlined in this guide offer a clear roadmap for researchers to synthesize, derivatize, and evaluate this compound for anticancer and enzyme-inhibitory applications. Future work should focus on expanding the library of derivatives, exploring other potential biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

- Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., & Pękala, E. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International journal of cosmetic science, 40(4), 356–369.

- de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, D. M., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227–1254.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.

- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.

- Cui, L., Wang, H., & Liu, C. (2008). Inhibition mechanism of 4-methoxycinnamic acid to tyrosinase. Food Chemistry, 111(1), 213-217.

- Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292–19349.

-

PrepChem. (n.d.). Preparation of 3-fluoro-4-methoxy-cinnamic acid. Retrieved from [Link]

- Kos J, Karas M, Gagic M, et al. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules. 2021;26(10):3004.

- Zhao L, Tu Y, Guo Y. Synthesis of Cinnamic Acid Derivatives. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017).

- Roman, B. J., Van der Veken, P., Steurs, G., De Ryck, T., De Bruyne, M., Van der Vreken, P., ... & Bracke, M. E. (2015). 4-Fluoro-3', 4', 5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. European journal of medicinal chemistry, 103, 319-329.

- Rodrigues, F. A., de Oliveira, K. R., de Souza, L. G., & de Almeida, M. V. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(3), 1337–1373.

- Sharma, S. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

- Hussen, N. H., & Hussein, L. B. (2023). Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach. ACS omega.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Zapadka, T., Sadowska, B., Różalska, S., & Podsędek, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671.

- Matlou, G. G., Oluwafemi, O. S., & Adeyemi, O. O. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6190.

- Chen, Q., Liu, Y., & Huang, H. (2015). Kinetics governing the inhibitory effect of 3-hydroxy-4-methoxycinnamic acid on tyrosinase-catalyzed reactions. Shipin Kexue/Food Science, 36(11), 051-055.

- Fandzloch, M., & Wyrębek, B. (2021). Methods for synthesizing hydroxamic acids and their metal complexes. Chemistry, 3(3), 968-990.

Sources

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. prepchem.com [prepchem.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Developing Antimicrobial Agents from Cinnamic Acid Derivatives

Introduction: The Renaissance of a Natural Scaffold in Antimicrobial Drug Discovery

Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, has long been recognized for its diverse biological activities.[1][2] While its intrinsic antimicrobial properties are modest, the cinnamic acid scaffold presents a highly versatile and privileged structure for the development of novel, potent antimicrobial agents.[3] The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities, and the modification of natural products like cinnamic acid offers a promising avenue for the discovery of next-generation therapeutics.[4] This guide provides an in-depth exploration of the rationale, synthesis, and evaluation of cinnamic acid derivatives as a viable source of new antimicrobial drugs. We will delve into the key structure-activity relationships, provide detailed protocols for synthesis and antimicrobial testing, and discuss the critical considerations for advancing these compounds through the drug development pipeline.

The antimicrobial activity of cinnamic acid and its derivatives is attributed to several mechanisms, including the disruption of microbial plasma membranes, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species.[1][2] The core structure of cinnamic acid features three key reactive sites amenable to chemical modification: the aromatic ring, the carboxylic acid function, and the conjugated double bond.[1][2] Strategic modifications at these sites can significantly enhance antimicrobial potency and spectrum.

Structure-Activity Relationship: Designing Potent Cinnamic Acid Derivatives

The antimicrobial efficacy of cinnamic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antimicrobial agents.

Key Structural Modifications and Their Impact on Antimicrobial Activity:

-

Esterification and Amidation of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides has been shown to significantly enhance antibacterial and antifungal activity.[3] For instance, studies have demonstrated that cinnamides and cinnamates exhibit improved antimicrobial profiles compared to the parent cinnamic acid.[1][2] The nature of the substituent on the ester or amide also plays a crucial role. For example, butyl cinnamate has shown potent antifungal activity, while 4-isopropylbenzylcinnamide has demonstrated strong antibacterial effects.[1][2]

-

Substitution on the Phenyl Ring: Modifications to the aromatic ring can profoundly influence the antimicrobial spectrum and potency. The position and nature of the substituent are critical. For example, the presence of a catechol group on the aromatic ring of a cinnamic acid derivative has been associated with significant antibacterial activity against Staphylococcus aureus.

-

Modification of the Alkene Bridge: Alterations to the double bond, such as the addition of halogen atoms, can lead to a remarkable increase in antimicrobial activity. For example, 2,3-dibromo phenylpropanoic acid has demonstrated significantly stronger antimicrobial effects compared to its dihydroxy counterpart.[5]

The following diagram illustrates the key regions of the cinnamic acid scaffold that are targeted for chemical modification to enhance antimicrobial activity.

Caption: Key modification sites on the cinnamic acid scaffold for antimicrobial activity enhancement.

Synthesis of Cinnamic Acid Derivatives: Detailed Protocols

The synthesis of diverse libraries of cinnamic acid derivatives is crucial for exploring the structure-activity landscape. Here, we provide detailed protocols for two common and effective methods for synthesizing cinnamic acid esters and amides: the Knoevenagel condensation and the Steglich esterification.

Protocol 1: Synthesis of Cinnamic Acid via Knoevenagel Condensation

This protocol describes the synthesis of cinnamic acid from benzaldehyde and malonic acid, a classic example of the Knoevenagel condensation.

Materials:

-

Benzaldehyde

-

Malonic acid

-

Pyridine

-

Ethanol (95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 0.10 moles of freshly distilled benzaldehyde, 0.11 moles of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine.[6]

-

Gently reflux the mixture for 6 to 8 hours.[6]

-

After cooling, a large mass of crystals should form. If necessary, break up the crystal mass with a spatula.

-

Cool the reaction mixture in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two 3 mL portions of cold 95% ethanol.[6]

-

Recrystallize the crude cinnamic acid from ethanol and allow it to air dry.

-

Determine the melting point of the purified product to assess its purity.

Protocol 2: Synthesis of Cinnamic Acid Esters via Steglich Esterification

This protocol details a greener approach to the Steglich esterification for synthesizing (E)-cinnamate derivatives using a carbodiimide coupling agent.[7]

Materials:

-

(E)-Cinnamic acid

-

Alcohol (e.g., 3-methoxybenzyl alcohol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile

-

50 mL round-bottom flask

-

Stir bar

-

Water bath

Procedure:

-

In a 50 mL round-bottom flask, combine (E)-cinnamic acid (1.2 equivalents), DMAP (3 equivalents), and EDC (1.5 equivalents).[8]

-

Add acetonitrile (15 mL) and the desired alcohol (1 equivalent) to the mixture along with a stir bar.[8]

-

Place the flask in a 40 °C water bath and stir the reaction.[8]